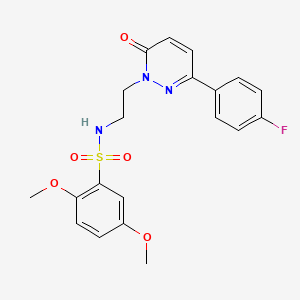![molecular formula C9H15BrF2Si B2645609 ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane CAS No. 2490404-01-6](/img/structure/B2645609.png)
({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-bromobicyclo[111]pentan-1-yl}difluoromethyl)trimethylsilane is a chemical compound with the molecular formula C9H15BrF2Si It is characterized by a bicyclo[111]pentane core, which is a highly strained and rigid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of bicyclo[1.1.1]pentane, followed by the introduction of difluoromethyl and trimethylsilane groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidizing agents can be used to introduce functional groups like hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Reduction Reactions: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclo[1.1.1]pentane derivatives, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane involves its interaction with various molecular targets and pathways. The rigid and strained structure of the bicyclo[1.1.1]pentane core allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethyl and trimethylsilane groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Compounds like bicyclo[1.1.1]pentane-1-carboxylic acid and its esters share the same core structure but differ in their functional groups.
Difluoromethyl Compounds: Compounds such as difluoromethylbenzene and difluoromethylpyridine have similar difluoromethyl groups but different core structures.
Trimethylsilane Compounds: Compounds like trimethylsilyl chloride and trimethylsilyl acetylene contain the trimethylsilane group but lack the bicyclo[1.1.1]pentane core.
Uniqueness
({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane is unique due to the combination of its highly strained bicyclo[1.1.1]pentane core with the difluoromethyl and trimethylsilane groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
[(3-bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrF2Si/c1-13(2,3)9(11,12)7-4-8(10,5-7)6-7/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPIFDUPPFVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C12CC(C1)(C2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrF2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2645529.png)
![1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one](/img/structure/B2645530.png)


![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645535.png)

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2645544.png)

![2-Chloro-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]acetamide](/img/structure/B2645546.png)

